molecular formula C7H7ClO3 B13699144 3-Chloro-4-methoxy-1,2-benzenediol

3-Chloro-4-methoxy-1,2-benzenediol

Cat. No.: B13699144
M. Wt: 174.58 g/mol
InChI Key: OXILFZOJWFWSKR-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-1,2-benzenediol is an organic compound with the molecular formula C7H7ClO3 It is a derivative of 1,2-benzenediol, where the hydrogen atoms at positions 3 and 4 are substituted with a chlorine atom and a methoxy group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methoxy-1,2-benzenediol can be achieved through several methods. One common approach involves the chlorination of 4-methoxy-1,2-benzenediol. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxy-1,2-benzenediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-methoxy-1,2-benzenediol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxy-1,2-benzenediol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-methoxy-1,2-benzenediol is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

Molecular Formula

C7H7ClO3

Molecular Weight

174.58 g/mol

IUPAC Name

3-chloro-4-methoxybenzene-1,2-diol

InChI

InChI=1S/C7H7ClO3/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3,9-10H,1H3

InChI Key

OXILFZOJWFWSKR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)O)O)Cl

Origin of Product

United States

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